molecular formula C14H21BO3 B2991079 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 2098426-15-2

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B2991079
CAS No.: 2098426-15-2
M. Wt: 248.13
InChI Key: HNPOMNURFUGWEW-UHFFFAOYSA-N
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Description

“2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound. It is also known as 4-(Ethoxycarbonylmethyl)phenylboronic Acid Pinacol Ester, 2-[(4-Ethoxycarbonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid Ethyl Ester .


Molecular Structure Analysis

The molecular formula of this compound is C16H23BO4 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

Similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are used in various chemical reactions such as hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . The flash point is 182 °C and the specific gravity (20/20) is 1.05 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Tetrahydropyridines : A study by Zhu et al. (2003) describes the use of ethyl 2-methyl-2,3-butadienoate for synthesizing tetrahydropyridines, highlighting the potential of similar compounds in organic synthesis (Zhu, Lan, & Kwon, 2003).

Structural and Vibrational Properties

  • Crystal Structure and Vibrational Studies : Wu et al. (2021) conducted a detailed investigation of the crystal structure and vibrational properties of compounds related to 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, providing insights into their physical characteristics (Wu, Chen, Chen, & Zhou, 2021).

Material Synthesis

  • Electron Transport Material Synthesis : Xiangdong et al. (2017) demonstrated the synthesis of electron transport materials using a process that involves compounds similar to this compound, emphasizing its utility in material science (Xiangdong et al., 2017).

Antioxidant Activity

  • Phenolic Compounds and Antioxidant Activity : León et al. (2014) explored the antioxidant activity of phenolic compounds, including those structurally related to this compound, in the context of plant extracts (León, Alfayate, Vera Batista, López, Rico, & Brouard, 2014).

Fluorinated Derivatives for pH Measurement

  • Fluorinated Derivatives for Intracellular pH Measurement : A study by Rhee et al. (1995) on the modification of 2-aminophenol groups for pH sensitive probes highlights the relevance of similar chemical structures in developing pH measurement tools (Rhee, Levy, & London, 1995).

Properties

IUPAC Name

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-6-10-9-11(7-8-12(10)16)15-17-13(2,3)14(4,5)18-15/h7-9,16H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPOMNURFUGWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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